molecular formula C25H22N2O6 B5295105 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 370576-65-1

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5295105
CAS No.: 370576-65-1
M. Wt: 446.5 g/mol
InChI Key: PLELJHUFMONTLN-XTQSDGFTSA-N
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Description

This compound (CAS RN: 332908-13-1) is a pyrrol-2-one derivative featuring a 4-methoxybenzoyl group at position 4, a 4-hydroxy-3-methoxyphenyl group at position 5, and a pyridin-3-ylmethyl substituent at position 1 . The hydroxy and methoxy groups may enhance hydrogen bonding and solubility, while the pyridinylmethyl group could influence receptor interactions.

Properties

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-32-18-8-5-16(6-9-18)23(29)21-22(17-7-10-19(28)20(12-17)33-2)27(25(31)24(21)30)14-15-4-3-11-26-13-15/h3-13,22,28-29H,14H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELJHUFMONTLN-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370576-65-1
Record name 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups, including hydroxyl, methoxy, and pyridine moieties, which are known to influence its biological activity. The molecular formula is C20H20N2O5C_{20}H_{20}N_{2}O_{5} with a molecular weight of 368.38 g/mol. The compound can be represented as follows:

  • IUPAC Name: Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate
  • SMILES: CCOC(=O)C1=C(O)C(=O)N(Cc2ccc(OC)cc2)C1c3cccnc3

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of methoxyphenols have shown cytotoxic effects against various cancer cell lines. A study evaluating the structure-activity relationship (SAR) of related compounds revealed that the presence of methoxy groups enhances antiproliferative activity, likely due to increased lipophilicity and interaction with cellular targets .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Compounds similar to 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one have been reported to exhibit neuroprotective effects. These effects are mediated through modulation of neurotransmitter systems and inhibition of neuroinflammation, making such compounds potential candidates for treating neurodegenerative diseases .

Study on Anticancer Activity

A recent investigation assessed the anticancer potential of a series of pyrrole-based compounds, including our target compound. The study demonstrated that these compounds significantly inhibited the growth of human cancer cell lines (e.g., A431 and HT29), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Research on Antioxidant Properties

In another study focusing on antioxidant activity, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a strong scavenging ability, supporting its potential use in formulations aimed at reducing oxidative stress in various health conditions .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging
NeuroprotectiveModulation of neurotransmitter systems

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly:

  • Anticancer Properties : Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest. For instance, compounds with related structures have been documented to exhibit cytotoxic effects against various cancer cell lines, including HeLa and HT-1080 cells .
  • Antioxidant Activity : The presence of hydroxyl groups contributes to the antioxidant potential of this compound, which can mitigate oxidative stress in cells. This property is crucial for developing treatments for diseases associated with oxidative damage .

Case Studies

Several studies highlight the applications of this compound in scientific research:

  • Cytotoxicity Studies : A notable study demonstrated that derivatives similar to this compound showed low CC50 values against HL-60 neoplasms, indicating potent cytotoxicity . This suggests potential for development as an anticancer agent.
  • Antioxidant Research : Another investigation assessed the antioxidant capacity of related compounds, finding significant protective effects against oxidative stress-induced cellular damage. These findings support further exploration into therapeutic applications for conditions like neurodegenerative diseases .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key substituents influencing activity and properties :

  • Position 1: Pyridin-3-ylmethyl (target) vs. benzyl (compounds 32, 35 ), 2-hydroxypropyl (compound 25 ), or dimethylaminopropyl (compound in ).
  • Position 4 : 4-Methoxybenzoyl (target) vs. 4-chlorobenzoyl (), 3-methylbenzoyl (compound 38 ), or 3-fluoro-4-methoxybenzoyl ().
  • Position 5 : 4-Hydroxy-3-methoxyphenyl (target) vs. phenyl (compounds 32–35 ), 4-isopropylphenyl (compound 35 ), or 3-trifluoromethylphenyl (compound 25 ).

Table 1: Substituent Comparison

Compound Position 1 Position 4 Position 5 Molecular Weight (g/mol)
Target Compound Pyridin-3-ylmethyl 4-Methoxybenzoyl 4-Hydroxy-3-methoxyphenyl ~443.43*
Compound 32 Benzyl 3,4-Dimethylphenyl Phenyl 387.45
Compound 25 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 420.16
3-(Dimethylamino)propyl 4-Chlorobenzoyl 4-Methoxyphenyl 428.91
Pyridin-4-ylmethyl 3-Fluoro-4-methoxybenzoyl 3-Methoxyphenyl ~463.44*

Crystallographic and Computational Analysis

  • Structural Confirmation : Programs like SHELXL and ORTEP-3 are widely used for crystallographic refinement of pyrrol-2-ones. The pyridinylmethyl group in the target compound may influence crystal packing compared to bulkier substituents like cyclohexyl (compound 34 ).

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